N-{3-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide
Description
The target compound belongs to a class of hybrid heterocyclic molecules featuring a 1,2,4-thiadiazole core fused with a 1,2,3-triazole moiety, further substituted with aromatic groups. Key structural elements include:
- 1,2,3-Triazole ring: Enhances binding affinity via hydrogen bonding and dipole interactions.
- Substituents:
- 5-Chloro-2-methoxyphenyl group: Introduces lipophilicity and steric bulk.
- 2-Methoxybenzamide: Provides hydrogen-bonding capability and electronic modulation.
Properties
IUPAC Name |
N-[3-[1-(5-chloro-2-methoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN6O3S/c1-11-17(24-26-27(11)14-10-12(21)8-9-16(14)30-3)18-22-20(31-25-18)23-19(28)13-6-4-5-7-15(13)29-2/h4-10H,1-3H3,(H,22,23,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWHJCZUSMSUQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=C(C=CC(=C2)Cl)OC)C3=NSC(=N3)NC(=O)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-{3-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to detail its biological activity by reviewing relevant literature and summarizing findings from diverse studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C23H23ClN6O2S |
| Molecular Weight | 482.99 g/mol |
| LogP | 5.7104 |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 78.09 |
The presence of a triazole ring and thiadiazole moiety suggests potential for various biological interactions.
Antimicrobial Activity
Studies have highlighted the compound's antimicrobial properties , particularly against various bacterial strains. For instance, derivatives of triazole have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
In vitro assays demonstrated that certain triazole derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics. For example, compounds similar to the one in focus have been reported to inhibit MRSA strains with MIC values ranging from 12.5 to 25 µg/mL .
Anti-inflammatory Effects
Research indicates that compounds containing the triazole structure can also exhibit anti-inflammatory effects . For instance, studies involving related triazole derivatives showed inhibition of nitric oxide production in inflammatory models, suggesting a mechanism involving the modulation of inflammatory pathways such as NF-kB signaling .
Mechanistic Studies
Mechanistic insights reveal that the biological activities of this compound may be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : Similar compounds have shown inhibition of acetylcholinesterase (AChE), which is crucial for neurodegenerative disease treatment .
- Metal Chelation : Some derivatives are capable of chelating biometals like Cu²⁺, which can be beneficial in neuroprotective strategies against conditions like Alzheimer's disease .
Case Studies
Several case studies have explored the efficacy of similar compounds:
- Neuroprotective Activity : A study investigated a related triazole compound's effects on scopolamine-induced memory impairment in mice. Results indicated significant improvement in cognitive functions at specific dosages, supporting its potential use in treating neurodegenerative disorders .
- Antiparasitic Activity : Another investigation assessed the antiparasitic effects of triazole derivatives against Trypanosoma brucei. The results showed a dose-dependent decrease in parasite viability, indicating potential therapeutic applications in treating parasitic infections .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares the target compound with key analogs from the evidence, focusing on substituents, physical properties, and bioactivity:
Key Observations
Physicochemical Properties :
- Melting Points : Higher melting points (e.g., 290°C for 8a in ) correlate with increased crystallinity from rigid substituents like acetyl groups. The target compound’s chloro and methoxy groups may similarly enhance thermal stability .
- Spectral Signatures : IR C=O stretches (1605–1679 cm⁻¹) and aromatic proton NMR shifts (δ 7.3–8.4) are consistent across analogs, confirming structural homology .
Bioactivity :
- Thiazole- and triazole-containing analogs () exhibit antimicrobial and enzyme-inhibitory activities. The target compound’s chloro and methoxy groups may enhance membrane penetration or target binding compared to fluorine or nitro substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
